molecular formula C54H57N8O9P B12390846 [2-acetamido-9-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl] N,N-diphenylcarbamate

[2-acetamido-9-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl] N,N-diphenylcarbamate

Cat. No.: B12390846
M. Wt: 993.1 g/mol
InChI Key: QGLNDUMJEPXLMP-SQFLBICKSA-N
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Description

[2-acetamido-9-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl] N,N-diphenylcarbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a purine base, a carbohydrate moiety, and several functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-acetamido-9-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl] N,N-diphenylcarbamate typically involves multi-step organic reactions. The process may start with the preparation of the purine base, followed by the introduction of the carbohydrate moiety and the functional groups. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors. Purification methods such as chromatography and crystallization are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[2-acetamido-9-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl] N,N-diphenylcarbamate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as amines or ethers.

Scientific Research Applications

Chemistry

In chemistry, [2-acetamido-9-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl] N,N-diphenylcarbamate can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, this compound may serve as a probe for studying biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and molecular functions.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. It may act as an inhibitor or activator of specific enzymes or receptors, leading to new treatments for diseases.

Industry

In industry, this compound might be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [2-acetamido-9-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl] N,N-diphenylcarbamate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • [2-acetamido-9-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl] N,N-diphenylcarbamate shares similarities with other purine derivatives and carbohydrate-containing compounds.
  • Compounds such as adenosine, guanosine, and their analogs exhibit similar structural features and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry

Properties

Molecular Formula

C54H57N8O9P

Molecular Weight

993.1 g/mol

IUPAC Name

[2-acetamido-9-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl] N,N-diphenylcarbamate

InChI

InChI=1S/C54H57N8O9P/c1-36(2)62(37(3)4)72(68-33-17-32-55)71-48-46(70-54(39-18-11-8-12-19-39,40-24-28-44(65-6)29-25-40)41-26-30-45(66-7)31-27-41)34-67-51(48)60-35-56-47-49(60)58-52(57-38(5)63)59-50(47)69-53(64)61(42-20-13-9-14-21-42)43-22-15-10-16-23-43/h8-16,18-31,35-37,46,48,51H,17,33-34H2,1-7H3,(H,57,58,59,63)/t46-,48?,51+,72?/m0/s1

InChI Key

QGLNDUMJEPXLMP-SQFLBICKSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](CO[C@H]1N2C=NC3=C2N=C(N=C3OC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C)OC(C6=CC=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(COC1N2C=NC3=C2N=C(N=C3OC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C)OC(C6=CC=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC

Origin of Product

United States

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